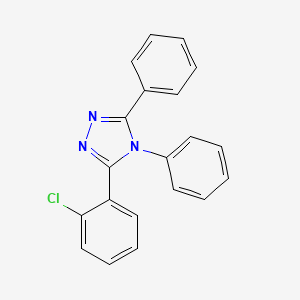
Trimethyl-(2-trimethylsilylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-trimethylsilylphenoxy)silane is a chemical compound with the molecular formula C12H22OSi2 . It has a molecular weight of 238.47 . It is used in various chemical reactions due to its structure and properties .
Molecular Structure Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane contains a total of 37 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains a total of 37 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom .Chemical Reactions Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane is used in various chemical reactions. The Si-H bond in the compound is reactive, making it useful in organic synthesis as a reducing agent and as a precursor to silyl ethers .Physical And Chemical Properties Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane has a boiling point of 100-104 °C (Press: 20 Torr) and a predicted density of 0.89±0.1 g/cm3 .Applications De Recherche Scientifique
Polymerization and Chemical Vapor Deposition
Research has demonstrated the use of trimethyl(propynyloxy)silane in gas-phase polymerization processes, leading to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons through UV laser-induced reactions. This unique synthesis method for polytrialkylsiloxy-substituted macromolecules highlights the potential of such silanes in creating advanced materials with tailored properties (Pola & Morita, 1997). Similarly, the formation of solid organosilicon polymers from the gas phase of trimethyl(ethenoxy)silane and related compounds under ArF laser irradiation shows the feasibility of chemical vapor deposition (CVD) techniques for thin film production (Pola et al., 2001).
Protective Groups in Synthesis
The 2,4,6-trimethoxyphenyl unit has been identified as a unique protecting group for silicon in synthetic chemistry, offering selectivity in cleavage reactions and demonstrating the silylation potential under mild conditions. This underscores the versatility of trimethylsilyl-protected compounds in organic synthesis and material science (Popp et al., 2007).
Lithium-Ion Batteries
Novel silane compounds have been synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries, showcasing the potential of silane-based molecules in enhancing the performance and stability of energy storage devices (Amine et al., 2006).
Advanced Materials and Coatings
The laser-induced decomposition of trimethyl(methoxy)silane and related compounds for the production of silicon-containing coatings via chemical vapor deposition demonstrates the potential of such processes in creating high-performance materials with specific properties (Pola et al., 1990).
Propriétés
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDPAJOITCAMJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294515 |
Source


|
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-(2-trimethylsilylphenoxy)silane | |
CAS RN |
18036-83-4 |
Source


|
| Record name | NSC96867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

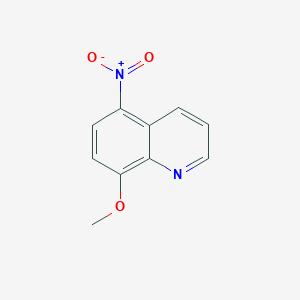

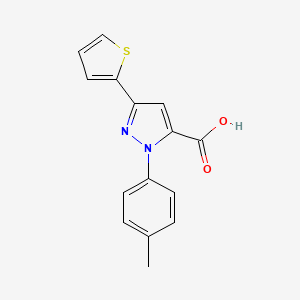
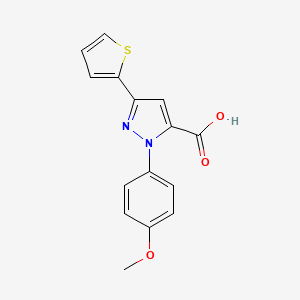
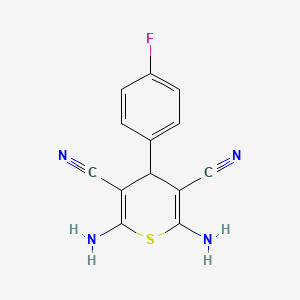

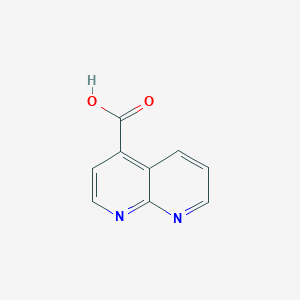



![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)
